N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining pyridazinone, imidazole, and thiazole moieties. Key structural attributes include:
- Pyridazinone core: A 6-oxopyridazin-1(6H)-yl group, a lactam structure known for hydrogen-bonding interactions in biological systems.
- Thiazolecarboxamide side chain: A 4-methyl-2-phenylthiazole-5-carboxamide group linked via an ethyl bridge, contributing to lipophilicity and steric bulk.
Properties
IUPAC Name |
N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-14-18(29-20(23-14)15-5-3-2-4-6-15)19(28)22-10-12-26-17(27)8-7-16(24-26)25-11-9-21-13-25/h2-9,11,13H,10,12H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUIQFNNXYPMNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 399.5 g/mol. The compound features several functional groups, including an imidazole ring, a pyridazine moiety, and a thiazole structure, which contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and imidazole derivatives. For instance, in vitro assays have demonstrated that related thiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. A study reported that thiazole derivatives induced G2/M phase cell cycle arrest and apoptosis in breast cancer cells, with IC50 values indicating potent activity (e.g., 52 nM in MCF-7 cells) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF-7 | 52 |
| Compound B | MDA-MB-231 | 74 |
| Compound C | NIH/3T3 | >1000 |
Antifungal Activity
Compounds similar to the target molecule have shown antifungal properties. A series of thiazole derivatives were tested against Candida albicans and Candida parapsilosis, revealing minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole. For example, one derivative demonstrated an MIC of 1.23 μg/mL against C. parapsilosis .
Table 2: Antifungal Activity of Thiazole Derivatives
| Compound | Target Fungus | MIC (μg/mL) |
|---|---|---|
| Compound D | C. albicans | 2.5 |
| Compound E | C. parapsilosis | 1.23 |
The mechanism by which these compounds exert their biological effects involves interaction with key cellular targets. For anticancer activity, compounds may disrupt microtubule formation, leading to mitotic catastrophe, as evidenced by immunofluorescence studies showing tubulin targeting . In antifungal activity, inhibition of ergosterol synthesis via CYP51 enzyme interaction has been noted, reducing fungal growth significantly .
Case Studies
- Antiproliferative Effects : In a study involving a series of thiazole derivatives, it was found that specific modifications to the thiazole ring enhanced the antiproliferative activity against breast cancer cells while maintaining low cytotoxicity to normal cells (IC50 > 1000 nM in NIH/3T3 cell line) .
- Antifungal Efficacy : Another investigation into thiazole derivatives indicated that compounds inhibited ergosterol synthesis by over 80% after 48 hours of exposure, showcasing their potential as antifungal agents .
Scientific Research Applications
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. Studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines, including:
- SNB-19
- OVCAR-8
- NCI-H40
Percent growth inhibitions (PGIs) observed were substantial, suggesting a strong anticancer activity profile . The mechanism of action may involve the disruption of cellular processes or interactions with specific molecular targets related to cancer cell proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Initial studies suggest that it possesses moderate activity against:
- Staphylococcus aureus
- Escherichia coli
These findings indicate its potential use in developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Anticancer Studies : A study published in ACS Omega detailed the design and synthesis of related compounds that showed promising anticancer activities, leading to further investigations into similar structures .
- Antimicrobial Evaluation : Research on derivatives of related compounds indicated their efficacy against various microbial strains, paving the way for new therapeutic strategies .
Comparison with Similar Compounds
Structural Analogs in Patented Compounds ()
The compound shares similarities with patented thiazolecarboxamide derivatives featuring imidazole-containing linkers. Key differences include:
Implications :
- 4-Methyl-2-phenylthiazole substituent increases lipophilicity (logP) relative to polar methoxy or phenoxy groups, influencing membrane permeability .
Key Differences :
- Intermediate Functionalization: Use of 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one in highlights the role of pyrazole intermediates for imidazole derivatization, a strategy that may apply to the target compound’s synthesis .
- Purification : Ethyl acetate extraction and Na2SO4 drying () are standard, but the target compound’s imidazole-thiazole hybrid may require advanced chromatographic techniques for isolation.
Pharmacological Potential ()
While direct bioactivity data for the target compound is absent, structurally related 5-oxo-imidazole derivatives exhibit growth inhibitory activity against microbes (e.g., E. coli, S. aureus) . The pyridazinone and thiazole groups in the target compound suggest similar mechanisms, such as:
- Enzyme inhibition (e.g., dihydrofolate reductase or bacterial topoisomerases).
- Metal chelation via imidazole nitrogen atoms.
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?
The synthesis of structurally analogous compounds (e.g., imidazo-pyridazinone derivatives) typically involves multi-step reactions. Key steps include:
- Nucleophilic substitution for introducing imidazole or thiazole moieties (e.g., using K₂CO₃ as a base in DMF at room temperature) .
- Coupling reactions to link pyridazinone and thiazole-carboxamide groups via ethyl spacers (e.g., alkylation or amide bond formation under inert atmospheres) .
- Optimization strategies : Vary solvents (DMF vs. THF), catalysts (e.g., Pd for cross-coupling), and stoichiometric ratios of intermediates to improve yield (target >70%) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., imidazole proton integration at δ 7.2–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., calculated vs. observed [M+H]⁺) .
Q. What preliminary biological assays are suitable for evaluating pharmacological potential?
- In vitro enzyme inhibition assays : Screen against kinases or inflammatory targets (e.g., COX-2) using fluorometric or colorimetric substrates .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:
- Standardized protocols : Replicate assays under controlled pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .
- Stability testing : Monitor compound degradation via HPLC over 24–72 hours in buffer systems .
- Meta-analysis : Compare data from structurally similar compounds (e.g., pyridazinone derivatives in ) to identify structure-activity trends.
Q. What computational methods aid in elucidating the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding affinities with targets (e.g., imidazole interactions with ATP-binding pockets) .
- MD simulations : Assess protein-ligand complex stability over 100-ns trajectories (GROMACS/AMBER) .
- QSAR modeling : Corrogate substituent effects (e.g., methyl vs. phenyl groups) with bioactivity data .
Q. How can synthetic byproducts or impurities be characterized and minimized?
- LC-MS/MS : Identify impurities (e.g., unreacted intermediates) using fragmentation patterns .
- Process optimization : Introduce scavenger resins or gradient recrystallization to remove sulfonic acid byproducts .
- DoE (Design of Experiments) : Apply Taguchi methods to optimize temperature, solvent, and catalyst interactions .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Salt formation : Test hydrochloride or sodium salts for enhanced aqueous solubility .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve pharmacokinetic profiles .
- LogP adjustment : Introduce polar groups (e.g., hydroxyl or amine) while monitoring permeability (Caco-2 assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
